molecular formula C15H19NO B3269287 3-Allyl-1-benzylpiperidin-4-one CAS No. 50666-42-7

3-Allyl-1-benzylpiperidin-4-one

Cat. No.: B3269287
CAS No.: 50666-42-7
M. Wt: 229.32 g/mol
InChI Key: FVQPGEUORCBSDI-UHFFFAOYSA-N
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Description

3-Allyl-1-benzylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C15H19NO. It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group and a benzyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-benzylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-benzylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-1-benzylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-1-benzylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-1-benzylpiperidin-4-one is unique due to the presence of both allyl and benzyl groups attached to the piperidine ring. This dual substitution provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-benzyl-3-prop-2-enylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-6-14-12-16(10-9-15(14)17)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQPGEUORCBSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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